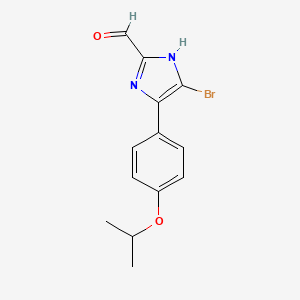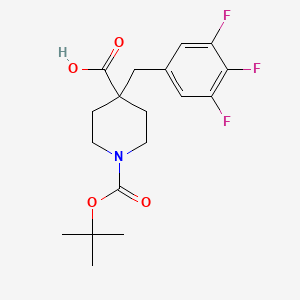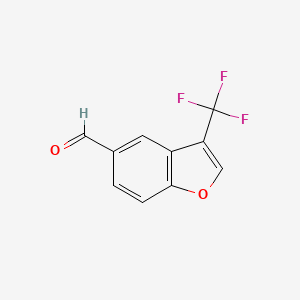![molecular formula C16H16ClN3OS B13706571 N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32702046” is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32702046” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes are often optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of “MFCD32702046” is scaled up using advanced techniques. These methods ensure consistent quality and efficiency. The industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to meet the required standards.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32702046” undergoes various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Halogenation or nitration reactions often use reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD32702046” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential and possible use in drug development.
Industry: It finds applications in the production of specialized materials and chemicals.
Mecanismo De Acción
Comparison with Other Compounds: “MFCD32702046” is compared with similar compounds to highlight its uniqueness. Factors such as molecular structure, reactivity, and applications are considered in the comparison.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Each of these compounds shares some similarities with “MFCD32702046” but also has distinct properties that make them unique.
Propiedades
Fórmula molecular |
C16H16ClN3OS |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C16H16ClN3OS/c1-21-7-6-18-9-11-2-3-13(20-10-11)15-8-14-16(22-15)12(17)4-5-19-14/h2-5,8,10,18H,6-7,9H2,1H3 |
Clave InChI |
CHVMOXQWZICXDA-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)

![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)


![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)




![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)


